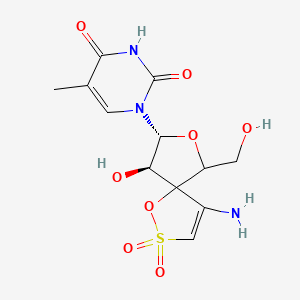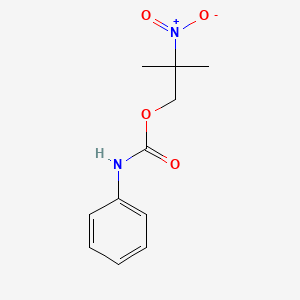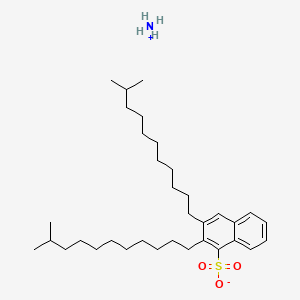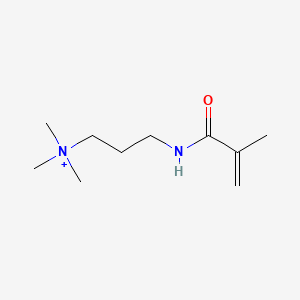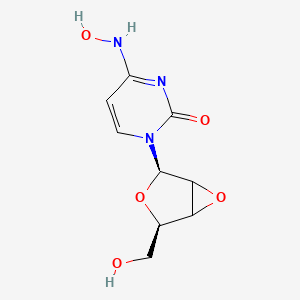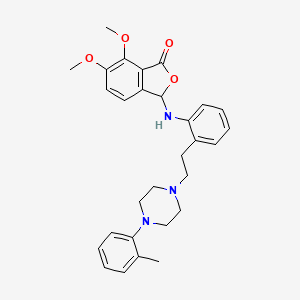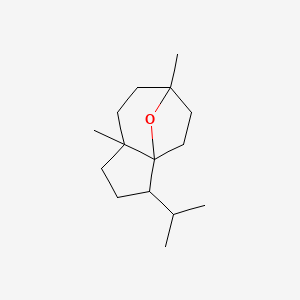
5,8-Epoxydaucane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Epoxydaucane involves the cyclization of appropriate precursors under specific conditions. One common method is the epoxidation of daucane derivatives using peracids or other oxidizing agents . The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources such as wild carrots. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Epoxydaucane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide ring into other functional groups.
Substitution: The epoxide ring can be opened by nucleophiles, leading to substitution products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the epoxide ring.
Major Products Formed
The major products formed from these reactions include various oxygenated sesquiterpenoids and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5,8-Epoxydaucane has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma
Mécanisme D'action
The mechanism of action of 5,8-Epoxydaucane involves its interaction with various molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carotol: Another sesquiterpenoid found in carrots, with similar structural features.
Daucane: The parent compound from which 5,8-Epoxydaucane is derived.
Oxanes: A broader class of compounds containing the oxane ring structure
Uniqueness
This compound is unique due to its specific epoxide ring structure, which imparts distinct chemical reactivity and biological activity. Its presence in wild carrots and other root vegetables also makes it a valuable biomarker for the consumption of these foods .
Propriétés
Numéro CAS |
56484-24-3 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecane |
InChI |
InChI=1S/C15H26O/c1-11(2)12-5-6-13(3)7-8-14(4)9-10-15(12,13)16-14/h11-12H,5-10H2,1-4H3 |
Clé InChI |
WABYSPBNXHXFIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC2(C13CCC(O3)(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt](/img/structure/B12790420.png)
